6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
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Overview
Description
6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the condensation with an appropriate aldehyde to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor in cancer treatment.
Uniqueness
6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H11N3O2/c1-3-6-8(13)10-7-4-5(2)11-12(7)9(6)14/h4,6H,3H2,1-2H3,(H,10,13) |
InChI Key |
PPZVNLALHUAVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=CC(=NN2C1=O)C |
Origin of Product |
United States |
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